Cromolyn (sodium salt hydrate)

Exercise-induced asthma Mast cell stabilization Pediatric respiratory pharmacology

Cromolyn sodium hydrate is the definitive reference standard for mast cell degranulation studies (IC50 3000 nM), with decades of published data enabling cross-study normalization. Its dual GSK-3β inhibition (IC50 2.0 μM)—absent in nedocromil, lodoxamide, or pemirolast—uniquely supports simultaneous Wnt/β-catenin pathway research. The non-stoichiometric hydrate meets USP 98.0–101.0% purity and ≤10% water content, critical for accurate anhydrous-basis potency calculations. High aqueous solubility (≥100 mg/mL) facilitates local-delivery formulation without organic solvent carryover.

Molecular Formula C23H14O11 · 2Na [XH2O]
Molecular Weight 512.3
Cat. No. B1163394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromolyn (sodium salt hydrate)
Synonyms5,5/'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) sodium hydrate
Molecular FormulaC23H14O11 · 2Na [XH2O]
Molecular Weight512.3
Structural Identifiers
SMILESOC(COC1=C(C(OC(C([O-])=O)=C2)=CC=C1)C2=O)COC3=C(C(OC(C([O-])=O)=C4)=CC=C3)C4=O.[Na+].[Na+].O
InChIInChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2
InChIKeyLIZBBKUQXFWZCB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cromolyn Sodium Salt Hydrate: Technical Specifications and Pharmacological Class for Research Procurement


Cromolyn (sodium salt hydrate), chemically designated as disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] hydrate [CAS 15826-37-6], is a chromone-derived mast cell stabilizer widely employed in allergic and inflammatory disease research [1]. It exists as a white to off-white hygroscopic crystalline powder with a molecular weight of 512.33 g/mol (anhydrous basis), and demonstrates high water solubility (up to 100 mg/mL) while remaining practically insoluble in ethanol and DMSO when anhydrous . As a reference standard, its anhydrous purity is specified at 98.0–101.0% with water content not exceeding 10.0%, a critical parameter distinguishing hydrated forms from strictly anhydrous material [2]. The compound's primary mechanism involves inhibition of IgE-mediated mast cell degranulation and consequent histamine release (IC50 3000 nM in rat mast cells), alongside secondary GSK-3β inhibitory activity (IC50 2.0 μM), positioning it as a foundational comparator compound in mast cell biology and anti-allergic drug development .

Why Cromolyn Sodium Salt Hydrate Cannot Be Casually Substituted with Other Mast Cell Stabilizers


Despite sharing a therapeutic class designation with compounds such as nedocromil sodium, lodoxamide, and pemirolast, cromolyn sodium exhibits distinct physicochemical, pharmacokinetic, and potency profiles that preclude direct functional substitution without experimental recalibration [1]. Critically, the hydrated crystalline form of cromolyn sodium demonstrates non-stoichiometric hydration behavior, with the potential for mesophase formation at relative humidity exceeding 93% that distinguishes its solid-state handling characteristics from structurally dissimilar mast cell stabilizers [2]. Furthermore, oral bioavailability is uniquely low (≤1% absorption) compared to newer agents, making route-specific procurement decisions essential [3]. The evidence presented below quantifies these differential dimensions against the most clinically and experimentally relevant comparator—nedocromil sodium—as well as against the anhydrous form of cromolyn itself, establishing objective parameters for compound selection.

Cromolyn Sodium Salt Hydrate: Quantitative Evidence of Differential Performance Against Comparators


Comparative Efficacy Against Exercise-Induced Asthma: Equivalent Protection at Different Doses

In a double-blind, placebo-controlled crossover study of 17 children with asthma, cromolyn sodium (10 mg via metered-dose inhaler) and nedocromil sodium (4 mg) provided comparable protection against exercise-induced bronchoconstriction, with both agents demonstrating significant efficacy versus placebo [1]. The differential dosing—cromolyn at 10 mg versus nedocromil at 4 mg—indicates that on a per-milligram basis, nedocromil exhibits higher potency in this indication, yet clinical equipoise at these standard doses confirms that neither compound offers outcome superiority that would compel substitution.

Exercise-induced asthma Mast cell stabilization Pediatric respiratory pharmacology

Ocular Anti-Allergic Efficacy: Equivalent Early-Phase Response Suppression

In a guinea pig model of allergic conjunctivitis, topical administration of 2% cromolyn sodium produced significant reduction in vascular permeability (measured by Evans blue extravasation) compared to phosphate-buffered saline controls (P < 0.01) and markedly reduced cellular infiltrate (mast cells, eosinophils, neutrophils) in the substantia propria [1]. Importantly, no significant difference was observed between 2% cromolyn sodium and 2% nedocromil sodium in reducing the early-phase allergic response.

Allergic conjunctivitis Ocular inflammation Mast cell degranulation

In Vitro Mast Cell Histamine Release Inhibition: Potency Differential Versus Nedocromil

Cromolyn sodium inhibits IgE-mediated histamine release from rat peritoneal mast cells with an IC50 of 3000 nM (3.0 μM) . In comparative studies, nedocromil sodium and cromolyn sodium were equipotent in inhibiting anti-IgE-induced histamine release from rat peritoneal mast cells, but differed markedly in their ability to inhibit histamine release from macaque bronchoalveolar lavage mast cells, with nedocromil demonstrating substantially greater potency in primate cells [1]. This species-specific potency differential is critical for experimental model selection.

Histamine release assay Mast cell degranulation In vitro pharmacology

Oral Bioavailability and Route-Specific Absorption Profile

Cromolyn sodium exhibits minimal gastrointestinal absorption, with no more than 1% of an orally administered dose absorbed in humans, the remainder excreted in feces [1]. In a study of 12 volunteers receiving 500 mg orally, urinary excretion of the administered dose over 24 hours ranged from 0.28% to 0.50% (mean 0.45%) [1]. By contrast, inhaled administration yields approximately 8% absorption, which is rapidly excreted unchanged, approximately equally divided between urine and bile [2]. This stark route-dependent bioavailability profile—≤1% oral versus ~8% inhaled—fundamentally constrains experimental applications.

Pharmacokinetics Bioavailability Drug absorption

Hydrated Versus Anhydrous Form: Solid-State Stability and Handling Implications

Cromolyn sodium exists as a non-stoichiometric hydrate, meaning its water content varies continuously with ambient relative humidity rather than existing as discrete stoichiometric hydrate forms [1]. At relative humidity exceeding 93%, the crystalline material collapses to form lyotropic mesophases containing up to approximately 260 water molecules per molecule of cromolyn sodium (corresponding to ~10 wt% cromolyn sodium), a behavior not observed in anhydrous preparations [2]. The USP specification permits water content up to 10.0% for the hydrated material, whereas anhydrous cromolyn sodium is calculated on a strictly anhydrous basis [3].

Solid-state chemistry Hydrate stability Pharmaceutical formulation

Purity and Analytical Specification Compliance: USP/EP Grade Versus Research-Grade Material

USP-grade cromolyn sodium is specified to contain not less than 98.0% and not more than 101.0% of C23H14Na2O11 calculated on the anhydrous basis, with water content ≤10.0%, oxalate limit ≤0.35%, and heavy metals ≤0.002% [1]. Commercial research-grade material typically specifies ≥98% purity by HPLC, but may not include the full pharmacopoeial impurity profiling required for regulatory submissions . The hydrate form (CAS 15826-37-6 with ·xH2O designation) distinguishes this material from strictly anhydrous preparations.

Analytical reference standard Quality control Pharmacopoeial compliance

Cromolyn Sodium Salt Hydrate: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Rodent Mast Cell Degranulation and Histamine Release Assays

Cromolyn sodium hydrate (IC50 3000 nM in rat peritoneal mast cells) serves as the established reference standard for in vitro mast cell stabilization studies, particularly in rodent models where it demonstrates equipotency with nedocromil sodium. For laboratories using rat or mouse mast cell systems, cromolyn sodium hydrate provides the most extensively characterized baseline with decades of published comparative data, enabling cross-study normalization and historical control referencing . The water solubility of ≥100 mg/mL facilitates preparation of aqueous stock solutions without organic solvent carryover, a practical advantage for cell-based assays.

Ocular and Pulmonary Topical Delivery Formulation Development

Given its ≤1% oral bioavailability but ~8% inhaled absorption, cromolyn sodium hydrate is optimally suited for local delivery applications where systemic exposure must be minimized. Researchers developing topical ophthalmic formulations, inhalation aerosols, or nasal solutions can leverage the compound's high water solubility (up to 100 mg/mL) and established 2–4% ophthalmic concentration range to achieve local mast cell stabilization without confounding systemic effects. The hydrated crystalline form's solubility profile supports aqueous formulation development without requiring complex solubilization strategies .

GSK-3β Inhibition in Cellular Signaling Studies

Beyond its classical mast cell stabilizer role, cromolyn sodium hydrate exhibits GSK-3β inhibitory activity (IC50 2.0 μM), positioning it as a dual-activity research tool for investigating glycogen synthase kinase signaling pathways in the context of inflammation, neuroprotection, or oncology. This secondary pharmacology distinguishes cromolyn from other mast cell stabilizers (e.g., lodoxamide) that lack significant GSK-3β activity, enabling unique experimental designs that probe both mast cell stabilization and Wnt/β-catenin pathway modulation simultaneously .

Analytical Reference Standard for Pharmacopoeial Compliance

For analytical laboratories performing USP-compliant quality control, cromolyn sodium hydrate meeting pharmacopoeial specifications (98.0–101.0% on anhydrous basis, water ≤10.0%, oxalate ≤0.35%) serves as the requisite reference material for HPLC system suitability testing, dissolution method validation, and impurity profiling of cromolyn-containing pharmaceutical formulations. The hydrated designation is critical for proper calculation of anhydrous basis potency, as failure to account for variable water content in non-stoichiometric hydrates introduces systematic assay error .

Technical Documentation Hub

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